Cas no 142613-09-0 (tert-butyl N-(4-methoxyphenyl)-N-(prop-2-yn-1-yl)carbamate)

Tert-butyl N-(4-methoxyphenyl)-N-(prop-2-yn-1-yl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, a 4-methoxyphenyl substituent, and a propargyl moiety. This compound is valuable in organic synthesis, particularly in peptide chemistry and medicinal chemistry, where the Boc group provides stability under basic conditions and selective deprotection under acidic conditions. The propargyl group offers versatility for click chemistry applications, enabling efficient conjugation with azides. The 4-methoxyphenyl moiety may enhance solubility and influence electronic properties. Its well-defined reactivity makes it suitable for constructing complex molecular architectures, particularly in drug discovery and materials science. The compound is typically handled under inert conditions to preserve its integrity.
tert-butyl N-(4-methoxyphenyl)-N-(prop-2-yn-1-yl)carbamate structure
142613-09-0 structure
Product name:tert-butyl N-(4-methoxyphenyl)-N-(prop-2-yn-1-yl)carbamate
CAS No:142613-09-0
MF:C15H19NO3
MW:261.316264390945
CID:6121818
PubChem ID:85649889

tert-butyl N-(4-methoxyphenyl)-N-(prop-2-yn-1-yl)carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-(4-methoxyphenyl)-N-(prop-2-yn-1-yl)carbamate
    • Carbamic acid, N-(4-methoxyphenyl)-N-2-propyn-1-yl-, 1,1-dimethylethyl ester
    • 142613-09-0
    • EN300-23404701
    • Inchi: 1S/C15H19NO3/c1-6-11-16(14(17)19-15(2,3)4)12-7-9-13(18-5)10-8-12/h1,7-10H,11H2,2-5H3
    • InChI Key: MSJZMWFUCIJRHR-UHFFFAOYSA-N
    • SMILES: C(OC(C)(C)C)(=O)N(C1=CC=C(OC)C=C1)CC#C

Computed Properties

  • Exact Mass: 261.13649347g/mol
  • Monoisotopic Mass: 261.13649347g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 342
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 38.8Ų

Experimental Properties

  • Density: 1.099±0.06 g/cm3(Predicted)
  • Boiling Point: 361.8±27.0 °C(Predicted)
  • pka: 0.53±0.50(Predicted)

tert-butyl N-(4-methoxyphenyl)-N-(prop-2-yn-1-yl)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-23404701-0.5g
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142613-09-0 95%
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Enamine
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5.0g
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Enamine
EN300-23404701-1.0g
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Enamine
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Enamine
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Additional information on tert-butyl N-(4-methoxyphenyl)-N-(prop-2-yn-1-yl)carbamate

Comprehensive Guide to tert-butyl N-(4-methoxyphenyl)-N-(prop-2-yn-1-yl)carbamate (CAS No. 142613-09-0)

tert-butyl N-(4-methoxyphenyl)-N-(prop-2-yn-1-yl)carbamate (CAS No. 142613-09-0) is a specialized organic compound widely used in pharmaceutical research and organic synthesis. This compound belongs to the class of carbamate derivatives, which are known for their versatility in medicinal chemistry and drug development. Its unique structure, featuring a tert-butyl group, a 4-methoxyphenyl moiety, and a prop-2-yn-1-yl side chain, makes it a valuable intermediate in the synthesis of bioactive molecules.

The growing interest in tert-butyl N-(4-methoxyphenyl)-N-(prop-2-yn-1-yl)carbamate is driven by its applications in click chemistry, a popular technique for modular synthesis. Researchers frequently search for "carbamate derivatives in drug discovery" or "click chemistry intermediates," highlighting the relevance of this compound in modern synthetic methodologies. Its role in forming stable linkages under mild conditions makes it a preferred choice for constructing complex molecular architectures.

One of the key advantages of tert-butyl N-(4-methoxyphenyl)-N-(prop-2-yn-1-yl)carbamate is its compatibility with copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction is widely used in bioconjugation, material science, and pharmaceutical labeling. The compound's prop-2-yn-1-yl group serves as an alkyne handle, enabling efficient coupling with azide-containing molecules. Such properties align with the increasing demand for "high-efficiency coupling reagents" and "bioorthogonal chemistry tools."

In pharmaceutical research, tert-butyl N-(4-methoxyphenyl)-N-(prop-2-yn-1-yl)carbamate is often employed as a protecting group for amines, ensuring selective reactivity during multi-step syntheses. The tert-butyloxycarbonyl (Boc) group is particularly valuable due to its stability under basic conditions and ease of removal under acidic conditions. This feature is critical for researchers investigating "amine protection strategies" or "peptide synthesis optimization."

The compound's 4-methoxyphenyl moiety contributes to its electronic properties, influencing its reactivity and solubility. This structural element is frequently explored in studies related to "electron-rich aromatic systems" and "solubility-enhancing groups." Such characteristics are essential for designing drug candidates with improved pharmacokinetic profiles, a topic of high interest in medicinal chemistry forums.

Market trends indicate a rising demand for tert-butyl N-(4-methoxyphenyl)-N-(prop-2-yn-1-yl)carbamate, particularly in the Asia-Pacific region, where pharmaceutical innovation is accelerating. Suppliers and researchers often search for "CAS 142613-09-0 suppliers" or "bulk carbamate intermediates," reflecting its commercial significance. The compound's stability and scalability make it a reliable choice for industrial-scale applications.

Quality control and analytical characterization of tert-butyl N-(4-methoxyphenyl)-N-(prop-2-yn-1-yl)carbamate are critical for ensuring reproducibility in research. Techniques such as HPLC, NMR, and mass spectrometry are commonly employed to verify purity and structural integrity. These methods align with the increasing focus on "analytical validation in synthetic chemistry" and "QC protocols for intermediates."

Environmental and safety considerations for handling tert-butyl N-(4-methoxyphenyl)-N-(prop-2-yn-1-yl)carbamate are minimal, as it is not classified as hazardous under standard regulations. However, standard laboratory precautions, such as using gloves and eye protection, are recommended. This safety profile makes it a practical choice for academic and industrial labs, addressing concerns about "green chemistry alternatives" and "low-risk synthetic reagents."

Future research directions for tert-butyl N-(4-methoxyphenyl)-N-(prop-2-yn-1-yl)carbamate may explore its utility in covalent inhibitor design and targeted drug delivery systems. The compound's modularity and compatibility with bioorthogonal reactions position it as a promising tool for next-generation therapeutics. These applications resonate with trending topics like "precision medicine tools" and "covalent drug discovery."

In summary, tert-butyl N-(4-methoxyphenyl)-N-(prop-2-yn-1-yl)carbamate (CAS No. 142613-09-0) is a versatile and valuable compound in modern synthetic and pharmaceutical chemistry. Its applications in click chemistry, amine protection, and drug development make it a subject of ongoing research and commercial interest. By addressing key search queries and industry trends, this guide provides a comprehensive overview tailored to both novice and experienced researchers.

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